molecular formula C11H10ClN3S B2641772 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine CAS No. 478258-60-5

4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine

Cat. No.: B2641772
CAS No.: 478258-60-5
M. Wt: 251.73
InChI Key: RLKMANFYMOECQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzylsulfanyl group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring, along with an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine typically involves a multi-step process. One common method starts with the chlorination of 2-aminopyrimidine to introduce the chlorine atom at the 6-position. This is followed by the nucleophilic substitution of the chlorine atom at the 4-position with a benzylsulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the chlorine atom with various nucleophiles to form new derivatives.

Scientific Research Applications

4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the target molecules, leading to the desired therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfanyl)-2-pyrimidinylamine: Lacks the chlorine atom at the 6-position.

    6-Chloro-2-pyrimidinylamine: Lacks the benzylsulfanyl group at the 4-position.

    4-(Methylsulfanyl)-6-chloro-2-pyrimidinylamine: Has a methylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine is unique due to the presence of both the benzylsulfanyl group and the chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

4-benzylsulfanyl-6-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMANFYMOECQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzylmercaptan (0.14 g, 1.11 mmol) was treated with NaH (60% in mineral oil, 67 mg, 1.66 mmol) in dry THF (15 ml) for 30 minutes. 2-Amino-4,6-dichloropyrimidine (0.2 g, 1.22 mmol) was added and the mixture was stirred overnight. The mixture was diluted with methylenechloride, washed with water, then brine, dried over MgSO4, and concentrated to give 0.11 g of 4-(benzylthio)-6-chloropyrimidin-2-amine.
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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